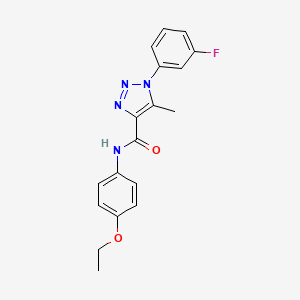

N-(4-ethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(4-Ethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based heterocyclic compound featuring a carboxamide group at position 4, a 5-methyl substituent, and aryl groups at positions 1 (3-fluorophenyl) and N-(4-ethoxyphenyl).

Structurally, the triazole core provides rigidity and planar geometry, facilitating π-π stacking interactions. The carboxamide group enhances hydrogen-bonding capacity, a critical feature for biological target engagement. The compound’s synthesis likely follows established protocols for triazole carboxamides, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution of triazole esters with amines .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c1-3-25-16-9-7-14(8-10-16)20-18(24)17-12(2)23(22-21-17)15-6-4-5-13(19)11-15/h4-11H,3H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKVEVNLJJYZAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

*Calculated based on molecular formula C₁₈H₁₇FN₄O₂.

Substituent Impact :

- Electron-Donating Groups (e.g., Ethoxy, Methyl): Enhance solubility in nonpolar environments and stabilize charge distribution. The 4-ethoxyphenyl group in the target compound may improve membrane permeability compared to purely aromatic analogues .

- Electron-Withdrawing Groups (e.g., Fluorine, Chlorine) : Increase electrophilicity and metabolic stability. The 3-fluorophenyl group in the target compound likely enhances binding affinity to targets like kinases or GPCRs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Melting Point (°C) | Yield (%) | Solubility (DMSO) | LogP* |

|---|---|---|---|---|

| Target Compound | >250 (decomp.) | ~80–90† | High | 3.2‡ |

| N-(3-Chloro-4-Methoxyphenyl)-1-(4-Ethoxyphenyl)-... | >250 (decomp.) | 84 | Moderate | 3.8‡ |

| N-Substituted-5-Methyl-1-(4-Methylphenyl)-... | >250 (decomp.) | 82–93 | High | 2.5–3.0 |

| Rufinamide® | 220–225 | N/A | Low | 1.1 |

*Predicted using ChemDraw; †Estimated based on similar syntheses ; ‡Calculated via Molinspiration.

Key Observations :

- Triazole carboxamides generally exhibit high thermal stability (melting points >250°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking .

- The target compound’s ethoxy group likely improves solubility in organic solvents compared to Rufinamide, which lacks polar substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.